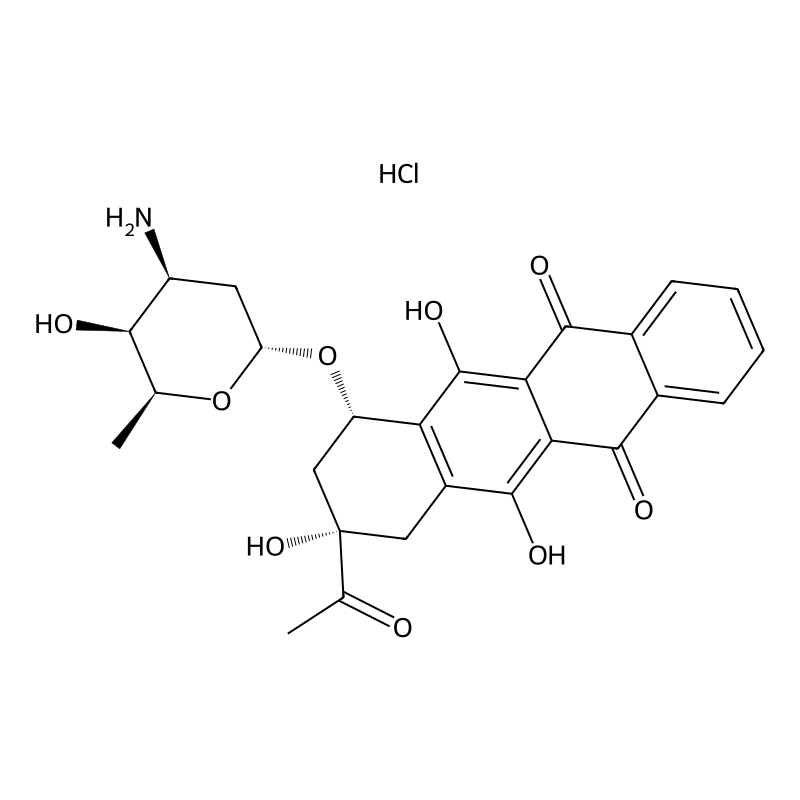

Idarubicin hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Idarubicin hydrochloride is a semi-synthetic anthracycline antibiotic that is primarily used as an antineoplastic agent in the treatment of various types of leukemia, including acute myeloid leukemia and acute lymphoblastic leukemia. It is chemically classified as 5,12-Naphthacenedione, 9-acetyl-7-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxyhydrochloride, (7S-cis) . Idarubicin is structurally similar to daunorubicin but differs by the absence of a methoxy group at position 4, which enhances its lipophilicity and cellular uptake .

Idarubicin acts as a DNA intercalating agent, inserting itself between DNA base pairs and disrupting essential cellular processes like DNA replication and transcription. Additionally, it may inhibit the enzyme topoisomerase II, further hindering DNA replication and leading to cell death in cancer cells.

Preclinical Studies: Exploring Mechanisms and Efficacy

- Target and Action: Research delves into the precise mechanisms of idarubicin's anti-tumor activity. Studies show it interferes with DNA synthesis by intercalating between DNA base pairs, ultimately leading to cell death. [Source: National Cancer Institute]

- Drug Development: Preclinical studies optimize idarubicin for improved efficacy and reduced side effects. Liposomal formulations, for example, offer targeted delivery and potentially reduced cardiotoxicity. [Source: National Library of Medicine: ]

- Combination Therapy: Researchers explore the synergistic effects of combining idarubicin with other anti-cancer agents, potentially leading to improved treatment outcomes. [Source: National Library of Medicine: ]

Clinical Trials: Evaluating Efficacy in Different Cancers

- AML Treatment: Numerous clinical trials have established idarubicin as a cornerstone therapy for AML, often combined with other drugs. Research continues to refine treatment regimens and explore its use in specific AML subtypes. [Source: European Society for Medical Oncology]

- Beyond AML: Studies investigate idarubicin's effectiveness in other cancers, including acute lymphocytic leukemia (ALL), myelodysplastic syndromes (MDS), and lymphomas. While results are promising, further research is needed to define its optimal role in these settings. [Source: National Library of Medicine]

- Patient Selection and Resistance Mechanisms: Research focuses on identifying biomarkers that can predict which patients are most likely to benefit from idarubicin and understanding the mechanisms of drug resistance to develop strategies to overcome it. [Source: National Library of Medicine]

Safety and Long-Term Effects

- Cardiotoxicity: Idarubicin can cause dose-dependent heart damage, a significant concern. Research investigates risk factors, monitoring strategies, and potential cardioprotective agents. [Source: American Society of Clinical Oncology]

- Secondary Cancers: Long-term studies monitor patients treated with idarubicin for the risk of developing secondary cancers, a potential side effect of some anti-cancer drugs. [Source: National Cancer Institute]

Idarubicin hydrochloride functions through several key mechanisms:

- DNA Intercalation: It inserts itself between DNA base pairs, disrupting the normal DNA structure and function .

- Inhibition of Topoisomerase II: Idarubicin stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cleaved . This action leads to DNA strand breaks and ultimately induces apoptosis in cancer cells.

- Free Radical Generation: The drug can also generate free radicals that contribute to its cytotoxic effects on tumor cells .

Idarubicin exhibits potent antitumor activity against a wide range of cancers. Its primary biological activities include:

- Antimitotic Effects: It disrupts cell division by interfering with the synthesis of nucleic acids.

- Cytotoxicity: The drug's ability to induce apoptosis in rapidly dividing cells makes it effective against leukemia and lymphomas .

- Resistance Mechanisms: In vitro studies have shown that idarubicin retains activity against some anthracycline-resistant cancer cell lines, suggesting potential advantages over other drugs in this class .

Idarubicin hydrochloride is primarily used in oncology for:

- Treatment of Acute Myeloid Leukemia: Often in combination with cytarabine as a first-line therapy.

- Acute Lymphoblastic Leukemia: Used in both adult and pediatric populations.

- Chronic Myelogenous Leukemia in Blast Crisis: Effective in managing this advanced stage of the disease .

Interactions with other drugs and biological systems are critical for understanding idarubicin's safety and efficacy:

- Drug Interactions: Idarubicin may interact with other chemotherapeutic agents, leading to increased toxicity or altered efficacy. Close monitoring is necessary when used alongside other drugs that can affect blood counts or liver function .

- Protein Binding: Approximately 97% of idarubicin binds to plasma proteins, influencing its distribution and elimination from the body .

Idarubicin's unique properties set it apart from other anthracyclines. Here are some similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Doxorubicin | Widely used for solid tumors; has a methoxy group at position 4 | Less lipophilic than idarubicin |

| Daunorubicin | Primarily used for leukemia; similar structure but lower potency | Lacks the acetyl modification |

| Epirubicin | Used for breast cancer; has a hydroxyl group at position 4 | Different pharmacokinetics |

| Mitoxantrone | Non-anthracycline; used for prostate cancer; different mechanism | Less cardiotoxicity compared to idarubicin |

Idarubicin's enhanced lipophilicity allows for improved cellular uptake compared to doxorubicin and daunorubicin, making it particularly effective in treating leukemias where rapid cellular uptake is crucial for efficacy .

Biotransformation Pathways of Idarubicin to Idarubicinol

Idarubicin undergoes extensive reductive metabolism primarily mediated by carbonyl reductase 1 (CBR1) and aldo-keto reductase family 1 member C3 (AKR1C3) [3]. These cytosolic enzymes catalyze the conversion of the C-13 ketone group to a secondary alcohol, forming the active metabolite idarubicinol [2] [4]. Quantitative analyses reveal idarubicinol achieves plasma concentrations 8-fold higher than the parent compound within 24 hours post-administration [5].

The metabolic conversion occurs through first-order kinetics with Michaelis-Menten constants (K~m~) of 12.4 ± 2.1 µM for CBR1 and 8.9 ± 1.7 µM for AKR1C3 [3]. Unlike other anthracyclines, idarubicinol maintains equivalent cytotoxic potency to idarubicin while demonstrating reduced susceptibility to multidrug resistance (MDR) mechanisms mediated by P-glycoprotein efflux [2] [4]. Hepatic microsomal studies show 68-72% metabolic conversion occurs extrahepatically, primarily in erythrocytes and leukocytes [2].

Tissue Distribution and Blood-Brain Barrier Permeability

Idarubicin displays rapid tissue distribution with a steady-state volume of distribution (V~ss~) of 24 L/kg, reflecting extensive extravascular penetration [5]. Myocardial concentrations reach 20-fold plasma levels within 24 hours, while idarubicinol demonstrates 400-fold tissue accumulation compared to the parent compound [5]. The metabolite's lipophilicity (logP 1.8 vs. 1.2 for idarubicin) facilitates blood-brain barrier penetration, achieving cerebrospinal fluid concentrations of 18-32 nM in pediatric patients [2] [4].

Table 1: Tissue-to-Plasma Concentration Ratios at 24 Hours Post-Dose

| Tissue | Idarubicin | Idarubicinol |

|---|---|---|

| Myocardium | 20:1 | 5:1 |

| Liver | 15:1 | 22:1 |

| Bone Marrow | 8:1 | 35:1 |

| Cerebrospinal Fluid | 0.3:1 | 1.2:1 |

Pharmacokinetic Modeling of Oral vs. Intravenous Administration

A three-compartment model best describes idarubicin's disposition following intravenous administration, with parameters:

- Systemic clearance (CL): 221.7 mL/min

- Intercompartmental clearance (Q): 248.3 mL/min

- Terminal half-life (t~1/2γ~): 41.3 ± 10.1 hours [1] [5]

Oral administration exhibits nonlinear pharmacokinetics due to saturation of first-pass metabolism. Bioavailability ranges from 24-39% with dose-dependent absorption:

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Intravenous (12 mg/m²) | Oral (30 mg/m²) |

|---|---|---|

| C~max~ (ng/mL) | 182 ± 34 | 45 ± 11 |

| AUC~0-∞~ (ng·h/mL) | 1,240 ± 215 | 980 ± 189 |

| t~max~ (h) | 0.25 | 2.8 |

| F (%) | 100 | 32 ± 6 |

Hepatic impairment reduces oral bioavailability to 18-22% while increasing metabolite exposure (AUC~IDAol~/AUC~IDA~ ratio 21.4 vs. 18.9 in normal function) [1]. Renal dysfunction prolongs elimination half-life to 55.8 ± 8.2 hours versus 41.3 ± 10.1 hours in patients with normal creatinine clearance [1].

Enterohepatic Recirculation and Elimination Kinetics

Idarubicin undergoes significant enterohepatic recirculation mediated by biliary excretion of idarubicinol glucuronides. Approximately 12-18% of administered doses reappear in plasma as parent drug following deconjugation in the gut [2]. Elimination occurs predominantly through hepatic metabolism (68%) and renal excretion (22%), with <5% excreted unchanged [1] [5].

The terminal elimination phase follows biphasic kinetics:

P-Glycoprotein Substrate Specificity and Efflux Avoidance

Idarubicin hydrochloride demonstrates distinct characteristics regarding P-glycoprotein substrate recognition that differentiate it from other anthracycline compounds. Research findings reveal that idarubicin exhibits significantly reduced recognition by P-glycoprotein compared to conventional anthracyclines [1] [2]. Flow cytometry studies utilizing fluorescence resonance energy transfer between Hoechst 33342 and anthracyclines have demonstrated that while daunorubicin DNA intercalation is affected by both P-glycoprotein and multidrug resistance-associated protein, idarubicin DNA intercalation is affected only by multidrug resistance-associated protein and not by P-glycoprotein [1] [2].

The molecular basis for this differential recognition lies in the structural modifications that reduce P-glycoprotein binding affinity. Cytotoxicity studies in P-glycoprotein-overexpressing cell lines demonstrate that idarubicin maintains nearly equivalent toxicity in both wildtype and ABCB1-overexpressing cells, with resistance indices of only 2.5-fold compared to 9-fold for doxorubicin and substantially higher values for daunorubicin [3] [4]. This reduced substrate specificity translates to enhanced therapeutic efficacy in multidrug-resistant tumor models.

Pharmacokinetic investigations reveal that idarubicin efflux rates are significantly lower than those of conventional anthracyclines [5]. Studies comparing uptake and efflux in pediatric acute leukemia samples showed that while efflux of both idarubicin and daunorubicin was inversely correlated with P-glycoprotein expression, the magnitude of this effect was substantially reduced for idarubicin [5]. The enhanced cellular retention contributes to sustained therapeutic concentrations despite the presence of efflux transporters.

| Anthracycline | P-Glycoprotein Substrate | Resistance Index | Efflux Sensitivity | MDR Circumvention |

|---|---|---|---|---|

| Doxorubicin | Yes | 9-fold | High | Poor |

| Daunorubicin | Yes | 250-fold | High | Poor |

| Idarubicin | Poor/Weak | 2.5-fold | Low | Good |

| Epirubicin | Yes | 9-fold | High | Poor |

The clinical implications of these findings are significant for overcoming P-glycoprotein-mediated resistance. Concurrent in vitro studies demonstrated that idarubicin, at pharmacologically relevant concentrations, was less sensitive to P-glycoprotein-mediated drug efflux than daunorubicin and was more effective when combined with cyclosporin A to circumvent drug resistance mechanisms [6]. This property positions idarubicin as a preferred anthracycline for cases overexpressing P-glycoprotein drug resistance mechanisms.

Lipophilicity-Driven Nuclear Accumulation Efficiency

The enhanced lipophilicity of idarubicin hydrochloride represents a fundamental determinant of its cellular pharmacokinetic behavior and therapeutic efficacy. The absence of the methoxy group at position 4 and the hydrogen atom at position 14 results in significantly increased lipophilicity compared to conventional anthracyclines [7] [8]. This structural modification leads to faster accumulation in cellular compartments and superior DNA-binding capacity [8].

Cellular uptake kinetics demonstrate remarkable differences between idarubicin and other anthracyclines. Flow cytometry studies reveal that idarubicin uptake reaches approximately 40% of available drug within 5 minutes, followed by saturation within 0.5-1 hour, while doxorubicin accumulation remains marginal during the first half hour and reaches maximum after approximately 4 hours [9]. This represents an overall 16-fold faster cellular uptake for idarubicin compared to doxorubicin [9].

The subcellular distribution pattern of idarubicin differs markedly from conventional anthracyclines. Confocal microscopy studies demonstrate that idarubicin localizes predominantly in the cytoplasm, contrasting with the nuclear accumulation observed for doxorubicin and daunorubicin [10] [11]. This distribution pattern remains unaltered by resistance status or the presence of resistance reversing agents such as verapamil [10]. The cytoplasmic localization suggests that nuclear accumulation may not be a prerequisite for anthracycline cytotoxicity, particularly for idarubicin.

Pharmacokinetic parameters reflect the enhanced tissue penetration capabilities of idarubicin. Studies of cellular drug concentrations in leukemia patients show that peak cellular idarubicin concentrations are reached within minutes after injection, with concentrations in nucleated blood and bone marrow cells exceeding plasma concentrations by more than a hundred-fold [12] [13]. The extensive tissue binding is reflected in the very high volume of distribution, presumably indicating widespread cellular accumulation.

| Anthracycline | Lipophilicity | Nuclear Accumulation | Cellular Uptake Rate | Retention Time | Blood-Brain Barrier |

|---|---|---|---|---|---|

| Doxorubicin | Low | High | Slow | Moderate | Poor |

| Daunorubicin | Low | High | Slow | Moderate | Poor |

| Idarubicin | High | Predominantly Cytoplasmic | 10-16 fold faster | Prolonged | Yes |

| Epirubicin | Low | High | Slow | Moderate | Poor |

The prolonged retention characteristics of idarubicin contribute to sustained therapeutic effects. Studies demonstrate significantly prolonged retention of idarubicin in tumor cells compared to doxorubicin, with cellular disappearance rates showing a terminal half-life of approximately 15 hours in plasma and cells, while the primary active metabolite idarubicinol exhibits a terminal half-life of about 72 hours in cells [9] [13]. This extended cellular residence time enhances therapeutic efficacy and potentially reduces the frequency of administration required.

Intravital microscopy studies provide direct evidence of superior tissue penetration and distribution. Real-time imaging demonstrates accelerated accumulation of idarubicin, preferentially around tumor-associated vessels, with maximum uptake reaching 6.0 × 10^-8 nmol/pixel at 60 micrometers from the nearest vessel after 35 minutes of treatment, compared to doxorubicin reaching only 0.7 × 10^-8 nmol/pixel after 50 minutes [9]. This represents a 10-fold faster uptake rate before reaching saturation.

Synergistic Interactions with Multidrug Resistance Reversal Agents

The therapeutic efficacy of idarubicin hydrochloride can be significantly enhanced through synergistic combinations with multidrug resistance reversal agents. These combinations exploit the unique pharmacokinetic properties of idarubicin while simultaneously blocking residual resistance mechanisms.

Cyclosporin A represents the most extensively studied reversal agent in combination with idarubicin. Pharmacokinetic studies demonstrate that cyclosporin A administration at 10 mg/kg daily significantly increases systemic exposure to both idarubicin and its active metabolite idarubicinol in acute leukemia patients [14]. The area under the concentration-time curve for idarubicin increased from 315.44 to 558.26 μg×h×L^-1, while idarubicinol exposure increased from 1028.49 to 2896.60 μg×h×L^-1 [14]. This dramatic pharmacokinetic enhancement occurs due to reduced total body clearance of both compounds.

PSC 833, a non-immunosuppressive cyclosporin analogue, demonstrates exceptional efficacy in reversing idarubicin resistance. Studies in P-glycoprotein-overexpressing multidrug-resistant K562 cells show that PSC 833 at 0.4 μM restores intracellular accumulation of idarubicin and idarubicinol to 104% and 116%, respectively, of levels observed in parent cells [15]. The resistance index for idarubicin decreased from 20-fold to 4.0-fold, while idarubicinol resistance decreased from 104-fold to 1.5-fold [15]. Importantly, clinical studies demonstrate that PSC 833 does not significantly alter the disposition of idarubicin, avoiding potentially dangerous pharmacokinetic interactions [16].

PAK-104P, a pyridine analogue, provides complete reversal of both P-glycoprotein and multidrug resistance-associated protein-mediated resistance. This agent demonstrates unique dual specificity, completely blocking both transporter systems at 5 μM concentration while higher concentrations of verapamil, PSC 833, and cyclosporin A are necessary to achieve complete blocking of multidrug resistance-associated protein compared to P-glycoprotein [1] [2]. The complete reversal capability makes PAK-104P particularly valuable for idarubicin therapy, as it can address both major efflux mechanisms simultaneously.

Verapamil and its D-isomer exhibit differential effects on idarubicin resistance modulation. D-verapamil, which is 10 times less active on the cardiovascular system while retaining multidrug resistance modulating activity, increases intracellular anthracycline concentrations and cytotoxicity in a dose-related manner [17]. At clinically tolerable concentrations of 2-3 μM, D-verapamil can restore full sensitivity to idarubicin in resistant cell lines [17]. The stereoisomer specificity allows for therapeutic multidrug resistance reversal without prohibitive cardiovascular toxicity.

| Reversal Agent | Effective Concentration | Idarubicin Resistance Reversal | Pharmacokinetic Effect | Clinical Tolerability |

|---|---|---|---|---|

| Cyclosporin A | 10-16 mg/kg | Partial | Increased AUC | Nephrotoxic |

| PSC 833 | 0.4 μM | Complete | Minimal | Good |

| D-Verapamil | 2-3 μM | Partial | Increased retention | Good |

| PAK-104P | 5 μM | Complete | Enhanced accumulation | Good |

| Verapamil | 50-100 μM | Moderate | Increased accumulation | Cardiotoxic |

Clinical trial evidence supports the therapeutic benefit of these combinations. Phase I studies with escalating doses of idarubicin combined with short-course cyclosporin A demonstrate manageable toxicity profiles up to idarubicin doses of 17.5 mg/m²/day with overall response rates of 61% in refractory acute leukemia patients [18]. The combination approach enables dose intensification while maintaining acceptable toxicity profiles through the synergistic resistance reversal mechanisms.

Mechanistic studies reveal that the synergistic effects extend beyond simple additive pharmacokinetic interactions. The combination of idarubicin with reversal agents results in enhanced nuclear accumulation and sustained drug levels that exceed the sum of individual effects. Nuclear accumulation emerges as the strongest predictor of anthracycline effectiveness in ABCB1-overexpressing drug-resistant cells, with the most potent analogues showing improved nuclear accumulation compared to clinically used counterparts [4].

| Parameter | Idarubicin | Daunorubicin | Doxorubicin |

|---|---|---|---|

| MRP1 Substrate | Yes | Yes | Yes |

| P-Glycoprotein Substrate | Poor | Yes | Yes |

| DNA Intercalation (MRP1+ cells) | Reduced | Reduced | Reduced |

| DNA Intercalation (P-gp+ cells) | Unaffected | Reduced | Reduced |

| Cellular Efflux Rate | Low | High | High |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H341 (25%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (98.39%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (99.19%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

US Brand Name(s): Idamycin PFS

FDA Approval: Yes

Idarubicin hydrochloride is approved to be used with other drugs to treat: Acute myeloid leukemia (AML) in adults.

Idarubicin hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Isomerases (EC5)

DNA topoisomerase [EC:5.99.1.-]

TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Acute Toxic;Health Hazard

Other CAS

Use Classification

Dates

Venetoclax plus intensive chemotherapy with cladribine, idarubicin, and cytarabine in patients with newly diagnosed acute myeloid leukaemia or high-risk myelodysplastic syndrome: a cohort from a single-centre, single-arm, phase 2 trial

Tapan M Kadia, Patrick K Reville, Gautam Borthakur, Musa Yilmaz, Steven Kornblau, Yesid Alvarado, Courtney D Dinardo, Naval Daver, Nitin Jain, Naveen Pemmaraju, Nicholas Short, Sa A Wang, Rebecca S S Tidwell, Rabiul Islam, Marina Konopleva, Guillermo Garcia-Manero, Farhad Ravandi, Hagop M KantarjianPMID: 34329576 DOI: 10.1016/S2352-3026(21)00192-7

Abstract

Addition of the BCL2 inhibitor venetoclax to lower intensity therapy has been shown to improve overall survival in older (aged 75 years or older) and unfit patients with newly diagnosed acute myeloid leukaemia. The aim of this study was to investigate the activity of venetoclax combined with intensive chemotherapy in patients aged 65 years or younger with acute myeloid leukaemia.This cohort study was done at the MD Anderson Cancer Center in the USA, as part of the single-centre, single arm, phase 2, CLIA trial. Here we report on the independent cohort investigating the safety and activity of venetoclax added to intensive chemotherapy (the CLIA regimen [cladribine, high-dose cytarabine, idarubicin]). Eligible patients were aged 18-65 years with a new diagnosis of acute myeloid leukaemia, mixed phenotype acute leukaemia, or high-risk myelodysplastic syndrome (≥10% blasts or International Prognostic Scoring System ≥2 [intermediate]), who received no previous potentially curative therapy for leukaemia. Patients received cladribine (5 mg/m

) and cytarabine (1·5 g/m

for patients aged <60 years, 1 g/m

for patients aged ≥60 years) intravenously on days 1-5 and idarubicin (10 mg/m

) intravenously on days 1-3. Consolidation was cladribine (5 mg/m

) and cytarabine (1 g/m

for patients aged <60 years and 0·75 g/m

for patients aged ≥60 years) on days 1-3 and idarubicin (8 mg/m

) on days 1-2. Venetoclax (400 mg) was given on days 2-8 with each course. Patients with a known FLT3-ITD or FLT3-TKD mutation received midostaurin or gilteritinib. The primary outcome was composite complete response (complete response plus complete response with incomplete blood count recovery). Secondary outcomes were overall response, duration of response, event-free survival, overall survival, and safety. This trial was registered with ClinicalTrials.gov,

.

Between Feb 25, 2019, and March 23, 2021, 77 patients were assessed for eligibility, 50 of whom were enrolled. Median age was 48 years (IQR 37-56). 47 (94% [95% CI 83-98]) patients had composite complete response, with the same proportion also having an overall response; two (4% [1-14]) patients did not respond, and one (2% [0-11]) patient died during induction. 37 (82% [95% CI 68-92]) of 45 patients had undetectable measurable residual disease (MRD). At a median follow-up of 13·5 months (IQR 6·4-19·5), the median duration of response, event-free survival, and overall survival were not reached. At 12 months, the estimated duration of response was 74% (95% CI 60-92), event-free survival was 68% (54-85), and overall survival was 85% (75-97). The most common adverse events of grade 3 or worse were febrile neutropenia (42 [84%] patients), infection (six [12%]), and alanine aminotransferase elevations (six [12%]). There was one death during induction in a patient treated with CLIA-venetoclax plus a FLT3 inhibitor. Two patients died of infectious complications while in complete response in consolidation cycles, both of whom had FLT3-mutated acute myeloid leukaemia and were receiving combined therapy with a FLT3 inhibitor. No deaths were deemed to be treatment related.

Venetoclax added to CLIA was safe and active in patients with newly diagnosed acute myeloid leukaemia or high-risk myelodysplastic syndrome, producing high rates of durable MRD-negative remissions and encouraging event-free survival and overall survival.

MD Anderson Cancer Center.

Hybrid chemotherapy regimen (FLAG-IDA-vincristine-prednisone) for acute leukemia with mixed-phenotype blasts

Justin H Reid, Anthony J Perissinotti, Lydia L Benitez, Daniel Boyer, Winston Lee, Patrick W Burke, Kristen Pettit, Dale L Bixby, Bernard L MariniPMID: 33647818 DOI: 10.1016/j.leukres.2021.106539

Abstract

Acute leukemia with mixed-phenotype blasts is associated with poor outcomes. There are no standard treatment regimens. Due to disease heterogeneity, controversy exists over whether an AML-based, ALL-based, or a combined (hybrid) AML/ALL-based regimen is most appropriate.We conducted a single-center, retrospective case series review of patients with acute leukemia with mixed phenotype blasts as described by the European Group for Immunological Characterization of Leukemia (EGIL) or the 2008 WHO classification. Patients were treated from November 2014 and December 2019 with the combination chemotherapy regimen FLAG-idarubicin-vincristine-prednisone with or without rituximab. Outcomes included induction response, time to transplant, time to relapse, overall survival, time to neutrophil or platelet recovery, infection, and duration of hospitalization.

The median age was 68 years (range 21-77). Six patients (87.5 %) had unfavorable/complex cytogenetics. All patients achieved a complete remission (CR) or complete remission with incomplete hematologic recovery (CRi). Estimated 1-year overall survival was 85.7 %. There were no deaths during induction, with a 22 day median duration of hospitalization for induction.

The combination of FLAG, idarubicin, vincristine, and prednisone (FLAG-VIPR) demonstrated favorable induction responses in a disease state with historically poor outcomes and should be studied in a prospective clinical trial.

Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring

Olga Maliszewska, Natalia Treder, IIona Olędzka, Piotr Kowalski, Natalia Miękus, Tomasz Bączek, Wojciech Rodzaj, Ewa Bień, Małgorzata Anna Krawczyk, Alina PlenisPMID: 33316898 DOI: 10.3390/molecules25245799

Abstract

A new approach for the sensitive, robust and rapid determination of idarubicin (IDA) in human plasma and urine samples based on liquid chromatography with fluorescence detection (LC-FL) was developed. Satisfactory chromatographic separation of the analyte after solid-phase extraction (SPE) was performed on a Discovery HS C18 analytical column using a mixture of acetonitrile and 0.1% formic acid in water as the mobile phase in isocratic mode. IDA and daunorubicin hydrochloride used as an internal standard (I.S.) were monitored at the excitation and emission wavelengths of 487 and 547 nm, respectively. The method was validated according to the FDA and ICH guidelines. The linearity was confirmed in the range of 0.1-50 ng/mL and 0.25-200 ng/mL, while the limit of detection (LOD) was 0.05 and 0.125 ng/mL in plasma and urine samples, respectively. The developed LC-FL method was successfully applied for drug determinations in human plasma and urine after oral administration of IDA at a dose of 10 mg to a patient with highly advanced alveolar rhabdomyosarcoma (RMA). Moreover, the potential exposure to IDA present in both fluids for healthcare workers and the caregivers of patients has been evaluated. The present LC-FL method can be a useful tool in pharmacokinetic and clinical investigations, in the monitoring of chemotherapy containing IDA, as well as for sensitive and reliable IDA quantitation in biological fluids.Anthracycline-induced cytotoxicity in the GL261 glioma model system

Amber M Tavener, Megan C Phelps, Richard L DanielsPMID: 33387196 DOI: 10.1007/s11033-020-06109-8

Abstract

Glioblastoma (GBM) is a lethal astrocyte-derived tumor that is currently treated with a multi-modal approach of surgical resection, radiotherapy, and temozolomide-based chemotherapy. Alternatives to current therapies are urgently needed as its prognosis remains poor. Anthracyclines are a class of compounds that show great potential as GBM chemotherapeutic agents and are widely used to treat solid tumors outside the central nervous system. Here we investigate the cytotoxic effects of doxorubicin and other anthracyclines on GL261 glioma tumor cells in anticipation of novel anthracycline-based CNS therapies. Three methods were used to quantify dose-dependent effects of anthracyclines on adherent GL261 tumor cells, a murine cell-based model of GBM. MTT assays quantified anthracycline effects on cell viability, comet assays examined doxorubicin genotoxicity, and flow cytometry with Annexin V/PI staining characterized doxorubicin-induced apoptosis and necrosis. Dose-dependent reductions in GL261 cell viability were found in cells treated with doxorubicin (EC= 4.9 μM), epirubicin (EC

= 5.9 μM), and idarubicin (EC

= 4.4 μM). Comet assays showed DNA damage following doxorubicin treatments, peaking at concentrations of 1.0 μM and declining after 25 μM. Lastly, flow cytometric analysis of doxorubicin-treated cells showed dose-dependent induction of apoptosis (EC

= 5.2 μM). Together, these results characterized the cytotoxic effects of anthracyclines on GL261 glioma cells. We found dose-dependent apoptotic induction; however at high concentrations we find that cell death is likely necrotic. Our results support the continued exploration of anthracyclines as compounds with significant potential for improved GBM treatments.

The association of leukocyte immunoglobulin-like receptor subfamily B-4 expression in acute myeloid leukemia and central nervous system involvement

Colin P Bergstrom, Saurabh Dahiya, Weina Chen, Cheng Cheng Zhang, Hong Zhu, Jingsheng Yan, Yazan Madanat, Prapti Patel, Madhuri Vusirkala, Praveen Ramakrishnan, Syed Rizvi, Stephen Chung, Farrukh Awan, Larry D Anderson Jr, Robert Collins, Ankit KansagraPMID: 33285315 DOI: 10.1016/j.leukres.2020.106480

Abstract

Central nervous system (CNS) involvement in patients with acute myeloid leukemia (AML) varies, ranging from 0.6%-46%. Leukocyte immunoglobulin-like receptor B4 (LILRB4) has been shown to be critical in orchestration of infiltration of AML cells into the CNS in animal models, however it is unknown if an association exists between LILRB4 and CNS involvement (CNS+) in human patients with AML. LILRB4 was measured by flow cytometry in a heterogeneous population of fifty-six AML patients. Patients were then followed clinically for the development of CNS + . LILRB4 was positive in 91 % of patients with CNS + compared to 38 % without CNS involvement (p < 0.002). In logistic analysis: age, BMI, serum albumin and positive LILRB4 were predictive for CNS+ [OR, 95 % CI, p-value]: 0.95, 0.92-0.99, p < 0.01; 0.85, 0.73-0.998, p < 0.05; 0.23, 0.066-0.78, p < 0.02; 16.46, 1.93-140.2, p < 0.02, respectively. This finding of the association of LILRB4 with CNS + in combination with earlier findings suggests that LILRB4 has a mechanistic role in infiltration of the CNS and may provide insight into the pathogenesis of AML seeding the CNS. Moreover, this proof of concept and the findings in the present study may lead to the development of innovative and novel therapies to improve the lives of patients with AML.Externally triggered smart drug delivery system encapsulating idarubicin shows superior kinetics and enhances tumoral drug uptake and response

Tao Lu, Dieter Haemmerich, Hui Liu, Ann L B Seynhaeve, Gerard C van Rhoon, Adriaan B Houtsmuller, Timo L M Ten HagenPMID: 33897876 DOI: 10.7150/thno.55163

Abstract

Increasing the bioavailable drug level in a tumor is the key to enhance efficacy of chemotherapy. Thermosensitive smart drug delivery systems (SDDS) in combination with local hyperthermia facilitate high local drug levels, thus improving uptake in the tumor. However, inability to rapidly and efficiently absorb the locally released drug results in reduced efficacy, as well as undesired redistribution of the drug away from the tumor to the system.Based on this paradigm we propose a novel approach in which we replaced doxorubicin (DXR), one of the classic drugs for nanocarrier-based delivery, with idarubicin (IDA), a hydrophobic anthracycline used solely in the free form for treatment hematologic cancers. We established a series of

and

experiments to in depth study the kinetics of SDDS-based delivery, drug release, intratumor biodistribution and subsequent cell uptake.

We demonstrate that IDA is taken up over 10 times more rapidly by cancer cells than DXR

. Similar trend is observed in

online imaging and less drug redistribution is shown for IDA, together resulting in 4-times higher whole tumor drug uptake for IDA vs. DXR. Together his yielded an improved intratumoral drug distribution for IDA-SDDS, translating into superior tumor response compared to DXR-SDDS treatment at the same dose. Thus, IDA - a drug that is not used for treatment of solid cancers - shows superior therapeutic index and better outcome when administered in externally triggered SDDS.

We show that a shift in selection of chemotherapeutics is urgently needed, away from the classic drugs towards selection based on properties of a chemotherapeutic in context of the nanoparticle and delivery mode, to maximize the therapeutic efficacy.

A phase I trial of selinexor plus FLAG-Ida for the treatment of refractory/relapsed adult acute myeloid leukemia patients

María P Martínez Sánchez, Juan Eduardo Megías-Vericat, Rebeca Rodríguez-Veiga, Susana Vives, Juan Miguel Bergua, Anna Torrent, Sara Suárez-Varela, Blanca Boluda, Joaquín Martínez-López, Isabel Cano-Ferri, Evelyn Acuña-Cruz, Laura Torres-Miñana, Beatriz Martín-Herreros, Alfons Serrano, Amparo Sempere, Eva Barragán, Claudia Sargas, Miguel Sanz, David Martínez-Cuadrón, Pau Montesinos, PETHEMA groupPMID: 33914097 DOI: 10.1007/s00277-021-04542-8

Abstract

Prognosis for relapsed or refractory (R/R) acute myeloid leukemia (AML) despite salvage therapy is dismal. This phase I dose-escalation trial assessed the safety and preliminary clinical activity of selinexor, an oral exportin-1 (XPO1) inhibitor, in combination with FLAG-Ida in younger R/R AML patients. The aim was to find the recommended phase 2 dose (RP2D) and maximum tolerated dose (MTD). Fourteen patients were included, and selinexor dosage was 60 mg (3 patients), 80 mg (3 patients), and 100 mg (7 patients) weekly. No dose-limiting toxicities were reported. Grade ≥3 non-hematologic adverse events (AEs) occurred in 78.6% of patients. Two patients were non MTD evaluable due to early death, and overall, 3 out of 14 patients (21.4%) had fatal AEs. Five out of 12 (42%) response and MTD evaluable patients achieved a complete remission (CR; n=4) or CR with incomplete hematologic recovery (CRi, n=1), and 4 patients (33%) subsequently underwent allogeneic transplantation. The median overall survival (OS) and event-free survival (EFS) were 6.0 (range 0.9-19.3) and 1.1 months (range 0.7-19.3), respectively. Using selinexor 100 mg/weekly, CR/CRi rate of 66.7%, OS 13.6 months (range, 1.6-19.3), and EFS 10.6 months (range, 0.9-19.3). At last follow-up, 3 patients were alive. Selinexor 100 mg/weekly with FLAG-Ida combination in R/R AML showed acceptable tolerability and efficacy, establishing the RP2D of this regimen in future clinical trials. ClinicalTrials.gov Identifier:.

Decitabine combined with low dose idarubicin and cytarabine (D-IA) followed by allo-HSCT improves acute myeloid leukemia and higher-risk myelodysplastic syndrome patient outcomes: results from a retrospective study

Weilai Xu, Li Ye, Chen Mei, Xin-Ping Zhou, Yanling Ren, Liya Ma, Xinnong Ye, Chenxi Lu, Jie Jin, Hong-Yan TongPMID: 33682621 DOI: 10.1080/10428194.2021.1891230

Abstract

Treatment for acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS) ineligible for intensive chemotherapy is a major challenge for clinicians. We enrolled 154 patients ineligible for intensive chemotherapy who were prescribed D-IA regimen (decitabine 15-20 mg/mdays 1 to 3-5, followed by idarubicin 3 mg/m

for 5-7 days and cytarabine 30 mg/m

for 7-14 days). For AML and MDS patients, the overall response rate after two cycles was 66.4% and 76.6%, respectively, and the 2-year overall survival rates were 29% and 31%, respectively. Fourteen (13.1%) AML and five (10.6%) MDS patients underwent allo-HSCT after complete remission. The allo-HSCT group survival time was significantly longer than the control group (median survival time not reached in HSCT group, 13 and 18.5 months in non-HSCT AML and MDS group). We concluded that D-IA regimen was effective and well tolerated for patients with AML or higher-risk MDS ineligible for intensive chemotherapy.

A novel dipeptide type inhibitor of the Wnt/β-catenin pathway suppresses proliferation of acute myelogenous leukemia cells

Ryosuke Wakabayashi, Yasunao Hattori, Shigekuni Hosogi, Yuki Toda, Kazuyuki Takata, Eishi AshiharaPMID: 33341676 DOI: 10.1016/j.bbrc.2020.12.027

Abstract

The Wnt/β-catenin pathway is an attractive target for the treatment of acute myelogenous leukemia (AML), since aberrant activation of the Wnt/β-catenin pathway contributes to carcinogenesis in various types of cancers including AML. Screening of an in-house compound library, constructed at Kyoto Pharmaceutical University, identified a novel compound designated "31" that was found to be an inhibitor of the Wnt/β-catenin pathway. The compound inhibited T-cell factor (TCF) activity in a TCF firefly luciferase-reporter assay and suppressed the proliferation of several human AML cell lines in a dose-dependent manner. Compound 31 arrested the cell cycle of AML cells at the G1 stage and induced apoptosis. Decrease in protein and mRNA expression level of Wnt pathway-related molecules was confirmed by the analyses of western blotting and quantitative reverse transcription-polymerase chain reaction. In addition, compound 31 combined with idarubicin synergistically inhibited the proliferation of AML cells. In conclusion, these results strongly suggest that compound 31 has potential as a novel anti-AML agent targeting the Wnt/β-catenin signaling pathway.Improved outcome of children with relapsed/refractory acute myeloid leukemia by addition of cladribine to re-induction chemotherapy

Min Ruan, Li-Peng Liu, Ao-Li Zhang, Ben Quan Qi, Fang Liu, Tian-Feng Liu, Xiao-Ming Liu, Xiao-Juan Chen, Wen-Yu Yang, Ye Guo, Li Zhang, Yao Zou, Yu-Mei Chen, Xiao-Fan ZhuPMID: 33491298 DOI: 10.1002/cam4.3681

Abstract

The preferred salvage treatment for children with relapsed/refractory acute myeloid leukemia (R/R-AML) remains unclear. The combination of cladribine/Ara-C/granulocyte-colony stimulating factor and mitoxantrone (CLAG-M) shown promising results in adult R/R-AML. We aim to investigate the efficacy and safety of CLAG-M versus mitoxantrone/etoposide/cytarabine (MEC) or idarubicin/etoposide/cytarabine (IEC) in R/R-AML children.Fifty-five R/R-AML children were analyzed. The overall response rate (ORR), overall survival (OS), and progression-free survival (PFS) at 3-year were documented. Karyotype or mutations status were summarized as different risk groups.

The ORR was achieved in 80% (16/20) and 51% (18/35) of patients after one-cycle of CLAG-M and MEC/IEC treatment (p < 0.001). The CLAG-M group's OS (66.8% ± 16.2% vs. 40.4% ± 10.9%, p = 0.019) and PFS (52.6% ± 13.7% vs. 34.9% ± 9.1%, p = 0.036) at 3-year was significantly higher than the MEC/IEC group. In high-risk patients, 33.3% experienced progression of disease (PD) and 22.2% dead in CLAG-M group, while 50% experienced PD and 43.8% dead in MEC/IEC. When it comes to low-risk group, none of them in CLAG-M experienced PD or death, while up to 50% of patients received MEC/IEC suffered PD, and all of them died eventually. Similar results were also found in the intermediate-risk group. Surprisingly, the presence of FLT3-ITD was associated with poor outcome in both groups. The most common adverse events were hematologic toxicities, and the incidence was similar in both group.

CLAG-M group demonstrated effective palliation along with acceptable toxicity in R/R-AML patients. However, patients with FLT3-ITD may benefit less from CLAG-M, owing to higher PD rate and all-cause mortality than other patients.